molecular formula C19H18FN3O3S B4289997 (E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE

Cat. No.: B4289997
M. Wt: 387.4 g/mol
InChI Key: DNPCKUIJGZNIJQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a dioxopyrrolidinyl moiety, and an imidothiocarbamate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate typically involves multiple steps, including the formation of the dioxopyrrolidinyl core, the introduction of the fluorophenyl group, and the attachment of the imidothiocarbamate moiety. Common reagents used in these reactions include fluorobenzene derivatives, pyrrolidinone precursors, and thiocarbamate reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorophenyl and imidothiocarbamate groups.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the imidothiocarbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Uniqueness

1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-(2-hydroxyethyl)-N’-phenylimidothiocarbamate is unique due to its combination of a fluorophenyl group, a dioxopyrrolidinyl core, and an imidothiocarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(2-hydroxyethyl)-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-14-8-4-5-9-15(14)23-17(25)12-16(18(23)26)27-19(21-10-11-24)22-13-6-2-1-3-7-13/h1-9,16,24H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPCKUIJGZNIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SC(=NCCO)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE
Reactant of Route 2
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE
Reactant of Route 4
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE
Reactant of Route 5
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE

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